N-Propionyl coenzyme a lithium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

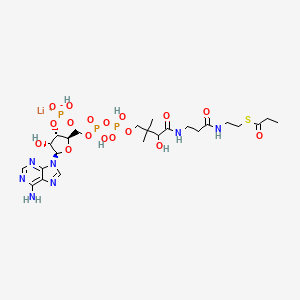

N-Propionyl coenzyme A lithium salt is a derivative of propionic acid and coenzyme A. It is an essential intermediate in various metabolic pathways, particularly in the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine . This compound plays a crucial role in the methylaspartate cycle and is formed during the β-oxidation of odd-chain fatty acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Propionyl coenzyme A lithium salt can be synthesized through the reaction of propionic acid with coenzyme A in the presence of lithium ions. The reaction typically involves the activation of propionic acid to propionyl chloride, followed by its reaction with coenzyme A under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize product quality .

Analyse Des Réactions Chimiques

Types of Reactions

N-Propionyl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form propionyl-CoA derivatives.

Reduction: Reduction reactions can convert it into other coenzyme A derivatives.

Substitution: It can participate in substitution reactions to form different acyl-CoA compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various acyl-CoA derivatives, which are crucial intermediates in metabolic pathways. These derivatives play significant roles in energy production and biosynthesis .

Applications De Recherche Scientifique

Biochemical Research

N-Propionyl Coenzyme A lithium salt is extensively utilized in biochemical research for studying metabolic pathways and enzymatic reactions. Its role as an intermediate metabolite in the propionic acid pathway allows researchers to investigate its conversion to succinyl-CoA, which subsequently enters the Krebs cycle, a central metabolic pathway for generating cellular energy (ATP) .

Key Applications:

- Metabolic Pathway Studies: Used to trace the flow of carbon through metabolic pathways.

- Enzymatic Reaction Characterization: Helps characterize enzymes involved in propionate metabolism.

Pharmaceutical Development

In pharmaceutical development, this compound serves as a molecular tool for drug formulation and testing. Its ability to act as a substrate for various enzymes makes it essential for:

- Drug Metabolism Studies: Understanding how drugs are metabolized through acyl-CoA pathways.

- Target Identification: Identifying potential drug targets within metabolic pathways involving acyl-CoAs.

Protein Modification and Labeling

This compound is also used in protein biology for:

- Protein Labeling: It can modify proteins through acylation, aiding in the study of protein function and interactions.

- Western Blotting and Protein Purification: Facilitates the detection and purification of proteins modified with propionyl groups .

Case Study 1: Enzymatic Activity Assays

In a study investigating the activity of propionyl-CoA carboxylase complexes in bacteria, researchers utilized this compound to characterize enzyme kinetics. The results highlighted its importance in understanding bacterial metabolism and potential applications in biotechnology .

Case Study 2: Cancer Research

Research into the role of this compound in cancer metabolism has shown that it influences lipogenesis pathways. Inhibition studies indicated that propionyl-CoA could affect cell survival mechanisms, suggesting its potential as a therapeutic target .

Mécanisme D'action

N-Propionyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic reactions. It interacts with enzymes such as propionyl-CoA carboxylase, which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is crucial for the metabolism of odd-chain fatty acids and certain amino acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Acetyl coenzyme A lithium salt

- Butyryl coenzyme A lithium salt

- Malonyl coenzyme A lithium salt

- Succinyl coenzyme A sodium salt

- Methylmalonyl coenzyme A tetralithium salt hydrate

Uniqueness

N-Propionyl coenzyme A lithium salt is unique due to its specific role in the catabolism of branched-chain amino acids and its involvement in the methylaspartate cycle. Unlike other acyl-CoA derivatives, it is specifically formed during the β-oxidation of odd-chain fatty acids and plays a critical role in energy production and biosynthesis .

Activité Biologique

N-Propionyl coenzyme A lithium salt (N-P-CoA) is a biochemical compound that plays a significant role in various metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups essential for its biochemical activity. The molecular formula is C_{24}H_{39LiN_7O_{17}P_3S with a molecular weight of approximately 585.5 g/mol. Its structure enables it to participate in acylation reactions crucial for metabolism.

Biological Functions

1. Metabolic Pathways:

N-P-CoA is involved in the metabolism of propionate, which is critical for energy production and fatty acid synthesis. It serves as an acyl donor in various enzymatic reactions, facilitating the conversion of substrates into more complex molecules.

2. Role in Acylation:

N-P-CoA participates in the acylation of lysine residues on proteins, a post-translational modification that can influence protein function and stability. This modification has implications for cellular signaling and metabolic regulation .

Case Studies

-

Metabolomic Profiling:

A study highlighted the altered metabolism of phenylalanine in patients with specific metabolic disorders, suggesting that N-P-CoA could play a role in redirecting metabolic pathways to produce beneficial metabolites like trans-cinnamate . -

Enzymatic Activity:

Research on Haloferax mediterranei demonstrated that propionyl-CoA carboxylase, which utilizes N-P-CoA, is essential for propionate assimilation, impacting global metabolic processes within the organism . -

Neuroprotective Effects:

Investigations into neurodegenerative diseases have indicated that metabolites derived from pathways involving N-P-CoA may mitigate oxidative stress in neurons, thereby offering protective effects against conditions such as Parkinson's disease .

Data Table: Biological Activities of this compound

The biological activity of N-P-CoA primarily revolves around its ability to act as an acyl donor in metabolic pathways. It facilitates the transfer of the propionyl group to various substrates through enzymatic actions such as:

- Acyltransferases: Enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules.

- Carboxylases: Enzymes that utilize N-P-CoA to convert propionate into more complex metabolites.

These reactions are vital for maintaining cellular homeostasis and energy balance.

Propriétés

Numéro CAS |

108321-21-7 |

|---|---|

Formule moléculaire |

C24H40LiN7O17P3S |

Poids moléculaire |

830.6 g/mol |

Nom IUPAC |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1 |

Clé InChI |

CXNLEKKSVXVZAF-IEQRABFGSA-N |

SMILES |

[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

SMILES isomérique |

[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.